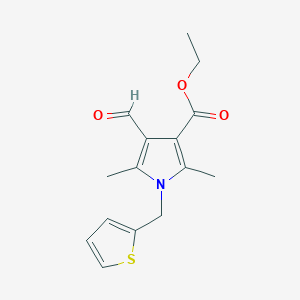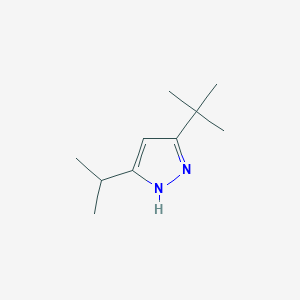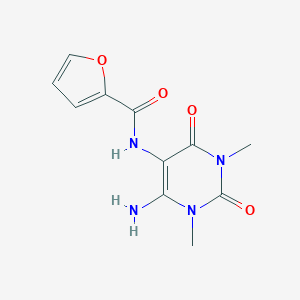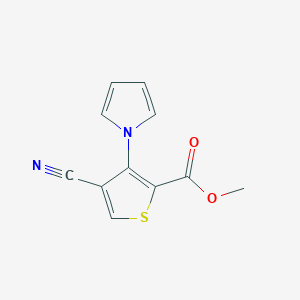![molecular formula C14H19NO3 B063214 2-[Benzoyl(butyl)amino]propanoic acid CAS No. 162152-02-5](/img/structure/B63214.png)
2-[Benzoyl(butyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzoyl(butyl)amino]propanoic acid, commonly known as BBAPA, is a chemical compound that belongs to the class of amino acids. It is a white crystalline powder that is soluble in water and organic solvents. BBAPA has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Mécanisme D'action
The mechanism of action of BBAPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, BBAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BBAPA has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
BBAPA has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). BBAPA has also been shown to increase the levels of adiponectin, a hormone that plays a key role in regulating glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
BBAPA has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other amino acids. BBAPA is also stable under a wide range of conditions, making it suitable for use in various assays. However, one of the main limitations of BBAPA is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for research on BBAPA. One area of interest is the development of new drugs based on BBAPA. Researchers are investigating the potential of BBAPA derivatives as novel anti-inflammatory and anti-tumor agents. Another area of interest is the development of new materials based on BBAPA. BBAPA has been shown to have potential applications as a chiral building block in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of BBAPA and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of BBAPA involves the reaction of 2-aminopropanoic acid with benzoyl chloride and butylamine. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The product is then purified using various techniques, such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
BBAPA has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. BBAPA has also been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
162152-02-5 |
|---|---|
Nom du produit |
2-[Benzoyl(butyl)amino]propanoic acid |
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
2-[benzoyl(butyl)amino]propanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-3-4-10-15(11(2)14(17)18)13(16)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,17,18) |
Clé InChI |
OAPIBVZHBSINEZ-UHFFFAOYSA-N |
SMILES |
CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
Synonymes |
Alanine, N-benzoyl-N-butyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



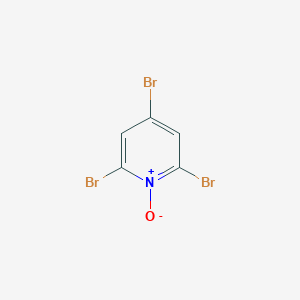

![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)
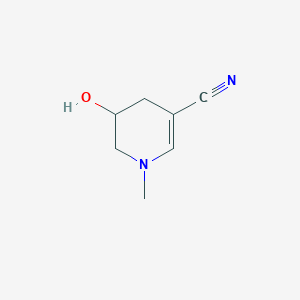
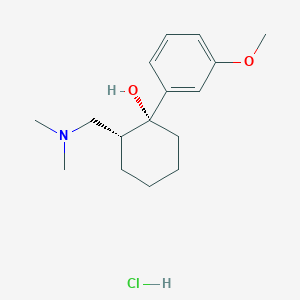
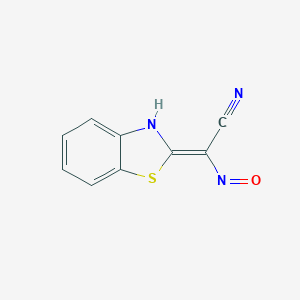
![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
